![molecular formula C21H16BrN3O2 B2892068 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941946-85-6](/img/structure/B2892068.png)
4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of similar compounds involves a Suzuki coupling reaction to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis and Biological Activities
Research on compounds with similar structures, such as those involving pyrazolo, pyridine, and oxazin rings, often focuses on the synthesis of novel entities with potential biological activities. For instance, a study described the synthesis of novel benzo[d][1,2,3]triazin-4(3H)-ones, starting from ethyl N-pyridylpyrazole carboxylate, which exhibited insecticidal and fungicidal activities, suggesting potential agricultural applications (Zhang et al., 2019). This indicates that compounds with similar structural features could be explored for their agrochemical potential.
Antiviral and Antimicrobial Properties
Another study explored the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the potential of such compounds in the development of new antiviral drugs (Attaby et al., 2006). This suggests that compounds within this chemical space could be valuable in pharmaceutical research targeting viral infections.
Fungicidal and Antimicrobial Agents
Compounds featuring triazole derivatives containing oxime ether and phenoxy pyridine moiety have shown moderate to high fungicidal activities against various phytopathogens, indicating their use as new leads in fungicide development (Bai et al., 2020). This underscores the potential of structurally related compounds in addressing fungal diseases in agriculture and possibly in medical settings.
Heterocyclic Chemistry and Drug Design
The chemical synthesis of heterocyclic compounds, including pyrazolo[1,5-c][1,2,4]triazines and pyridine derivatives, is a fertile area of research due to the biological and pharmacological relevance of these structures. They are often explored for their potential in drug design, targeting various diseases, including cancer and inflammatory disorders. For example, chromeno[4,3-b]pyridine derivatives have been designed, synthesized, and evaluated for their anticancer activities, indicating the role of such compounds in developing new therapeutic agents (Ghani et al., 2022).
Mechanism of Action
While the specific mechanism of action for this compound is not available, compounds with similar structures have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and thus its continuous activation and overexpression cause cancer .
Future Directions
properties
IUPAC Name |
4-(9-bromo-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-15-3-6-20-17(11-15)19-12-18(13-1-4-16(26)5-2-13)24-25(19)21(27-20)14-7-9-23-10-8-14/h1-11,19,21,26H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVUDMVDHUMYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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